

BVT-3498: A Potent and Selective Tool for Advancing 11 β -HSD1 Research

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Compound of Interest

Compound Name: BVT-3498

Cat. No.: B606433

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) has emerged as a critical therapeutic target. Its role in converting inactive cortisone to active cortisol within key metabolic tissues—such as the liver, adipose tissue, and brain—positions it as a central player in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. Consequently, the availability of potent and selective tool compounds to probe 11 β -HSD1 function is paramount for advancing our understanding and developing novel therapeutics. This guide provides a comprehensive comparison of **BVT-3498** (also known as AMG-221 or AMG-311), a notable 11 β -HSD1 inhibitor, with other widely used research tools, supported by experimental data and detailed protocols.

Performance Comparison of 11 β -HSD1 Inhibitors

The utility of a chemical probe is defined by its potency, selectivity, and in vivo efficacy. The following tables summarize the available quantitative data for **BVT-3498** and a selection of alternative 11 β -HSD1 inhibitors.

Table 1: In Vitro Potency and Selectivity Profile of 11 β -HSD1 Inhibitors

Compound	Target	IC50 / Ki	Selectivity vs. 11 β -HSD2	Assay Type	Reference
BVT-3498 (AMG-221)	Human 11 β -HSD1	Ki = 12.8 nM	>780-fold (IC50 >10 μ M)	Biochemical (Scintillation Proximity Assay)	[1] [2]
Human 11 β -HSD1	IC50 = 10.1 nM	>1000-fold (IC50 >10 μ M)	Cell-based	[1] [2]	
BVT-2733	Human 11 β -HSD1	IC50 = 3341 nM	-	Enzymatic	[3]
Mouse 11 β -HSD1	IC50 = 96 nM	-	Enzymatic	[3]	
AZD4017	Human 11 β -HSD1	IC50 = 7 nM	>4285-fold (IC50 >30 μ M)	Enzymatic	[4] [5] [6] [7]
Human Adipocytes	IC50 = 2 nM	-	Cell-based	[4]	
Carbenoxolone	11 β -HSD1	IC50 = 0.3 μ M	Non-selective	Cell-based	[8]
11 β -HSD1	-	Non-selective	-	[9] [10]	
SKI2852	Mouse 11 β -HSD1	-	>80% inhibition in liver and adipose tissue	Ex vivo	[11]
Compound 544	Human 11 β -HSD1	-	>450-fold	Enzymatic	[12]
Mouse 11 β -HSD1	-	>100-fold	Enzymatic	[12]	

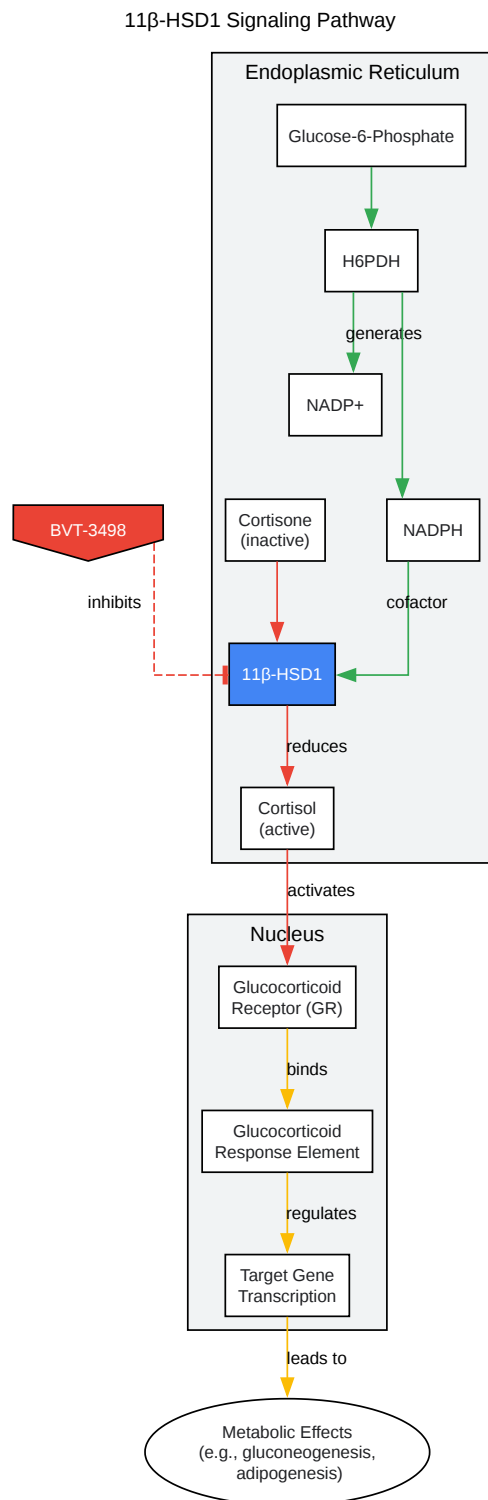
Table 2: In Vivo Efficacy of 11 β -HSD1 Inhibitors in Animal Models

Compound	Animal Model	Dose and Administration	Key Findings	Reference
BVT-3498 (AMG-221)	Diet-induced obese mice	-	Reduced fed blood glucose and insulin levels; reduced body weight.	[1]
BVT-2733	Diet-induced obese mice	100 mg/kg, p.o., twice daily for 4 weeks	Decreased body weight, enhanced glucose tolerance and insulin sensitivity.	[13][14]
Diet-induced obese rats	100 mg/kg, p.o., twice daily for 16-17 days	Reduced food intake and body weight gain; increased energy expenditure.		
AZD4017	Idiopathic Intracranial Hypertension Patients	-	Improved lipid profiles and increased lean muscle mass.	[5][6]
Carbenoxolone	db/db mice	10, 25, 50 mg/kg, p.o., twice daily for 10 days	Dose-dependent decrease in 11 β -HSD1 activity in brain, adipose, and liver.	[10]
Diet-induced obese mice	Daily i.p. injections for 16 days	Lowered body weight and non-fasting plasma glucose levels.	[15]	

SKI2852	Diet-induced obese and ob/ob mice	Repeated oral administration	Improved levels of cholesterols, triglycerides, and postprandial glucose; reduced body weight gain in ob/ob mice.	[11]
Compound 544	Diet-induced obese mice	20 mg/kg, p.o., twice daily for 11 days	Reduced body weight by 7% and food intake by 12.1%.	[12]

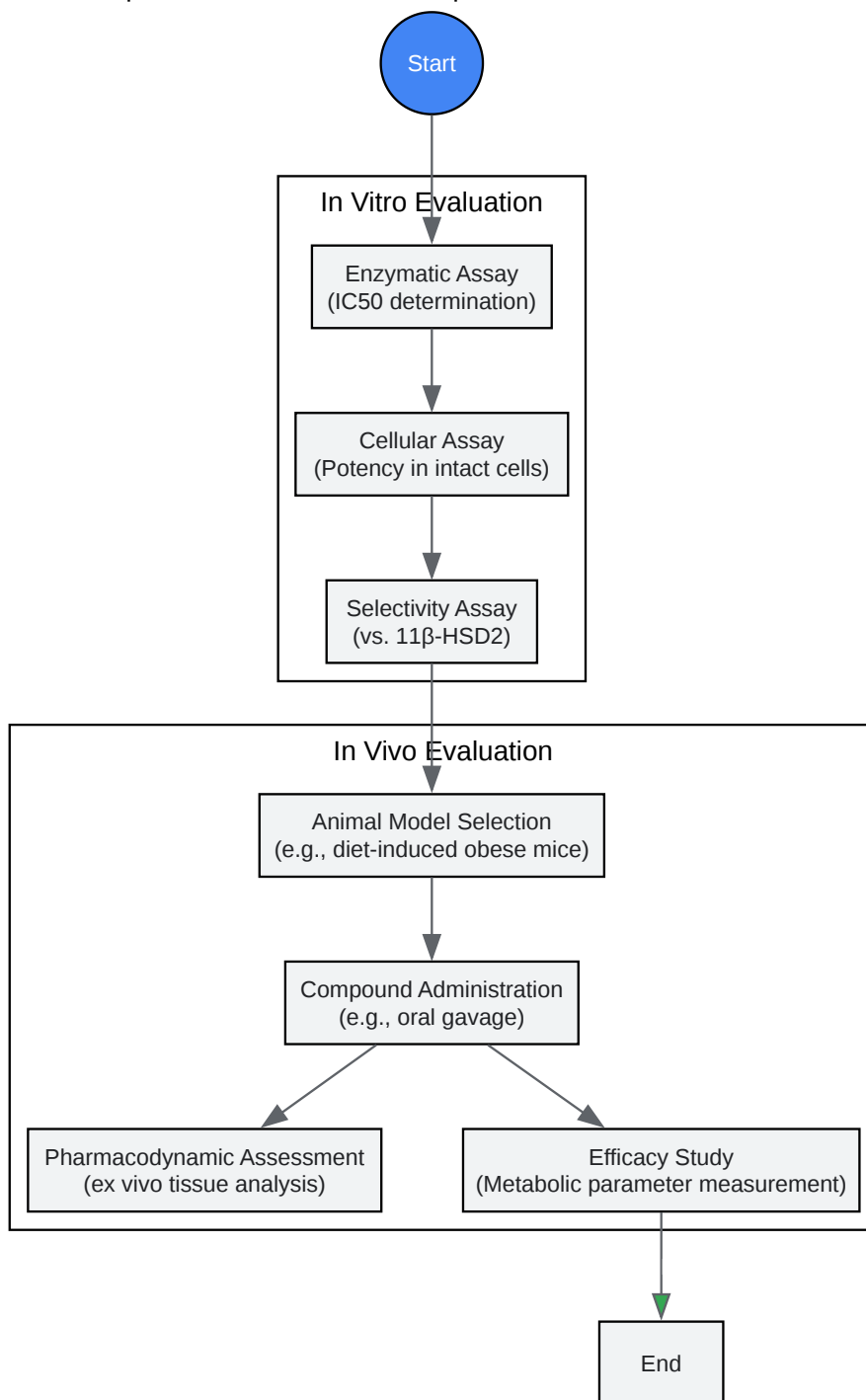
Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the 11 β -HSD1 signaling pathway and a typical workflow for evaluating its inhibitors.



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Caption: 11 β -HSD1 signaling pathway and point of inhibition.

Experimental Workflow for 11 β -HSD1 Inhibitor Evaluation[Click to download full resolution via product page](#)Caption: Workflow for evaluating 11 β -HSD1 inhibitors.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of 11 β -HSD1 inhibitors.

In Vitro 11 β -HSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the 11 β -HSD1 enzyme.

Materials:

- Recombinant human 11 β -HSD1 enzyme
- Cortisone (substrate)
- NADPH (cofactor)
- Glucose-6-phosphate (G6P)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)
- Cortisol-d₂ (labeled cortisol for detection)
- Anti-cortisol antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
- Test compound (e.g., **BVT-3498**) dissolved in DMSO
- 384-well low-volume black plates
- HTRF-compatible plate reader

Procedure:

- **Prepare Reagent Mix:** In the assay buffer, prepare a reagent mix containing cortisone, NADPH, G6P, and G6PDH at their final desired concentrations.
- **Compound Dispensing:** Serially dilute the test compound in DMSO and then in assay buffer. Dispense the diluted compound or vehicle (DMSO) into the wells of the 384-well plate.
- **Enzyme Addition:** Add the recombinant 11 β -HSD1 enzyme to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the reagent mix to all wells.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.
- **Detection:** Stop the reaction by adding the detection reagents: cortisol-d2 and the anti-cortisol antibody-fluorophore conjugate.
- **Final Incubation:** Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the antibody to cortisol and cortisol-d2.
- **Data Acquisition:** Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
- **Data Analysis:** Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular 11 β -HSD1 Inhibition Assay in Human Adipocytes

This assay assesses the potency of an inhibitor in a more physiologically relevant context by using intact human adipocytes.

Materials:

- Differentiated human adipocytes (e.g., from primary preadipocytes or a cell line like SGBS)
- Cell culture medium (e.g., DMEM/F12)

- Cortisone
- Test compound (e.g., **BVT-3498**)
- ELISA kit for cortisol detection or LC-MS/MS system

Procedure:

- Cell Culture: Culture and differentiate human preadipocytes into mature adipocytes in multi-well plates.
- Compound Treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle. Pre-incubate for a defined period (e.g., 30 minutes).
- Substrate Addition: Add cortisone to the wells to initiate the conversion to cortisol.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific duration (e.g., 4-24 hours).
- Sample Collection: Collect the cell culture supernatant.
- Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit or by LC-MS/MS analysis.
- Data Analysis: Plot the cortisol concentration against the inhibitor concentration and calculate the IC50 value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to evaluate the therapeutic potential of an 11 β -HSD1 inhibitor in a preclinical model of metabolic syndrome.

Materials:

- Male C57BL/6J mice

- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet
- Test compound (e.g., **BVT-3498**) formulated for oral administration
- Vehicle control
- Equipment for oral gavage, blood collection, and metabolic measurements (e.g., glucometer, insulin ELISA kits)

Procedure:

- Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is maintained on a standard chow diet.
- Group Allocation: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, **BVT-3498** at different doses).
- Compound Administration: Administer the test compound or vehicle to the mice daily via oral gavage for a specified duration (e.g., 4 weeks).
- Monitoring: Monitor body weight and food intake regularly throughout the study.
- Metabolic Assessments:
 - Fasting Blood Glucose and Insulin: Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.
 - Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal glucose tolerance test at the end of the study to assess glucose disposal.
 - Insulin Tolerance Test (ITT): Perform an insulin tolerance test to evaluate insulin sensitivity.
- Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (liver, adipose tissue) for further analysis (e.g., ex vivo 11 β -HSD1 activity, gene expression analysis).

- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the effect of the treatment on the various metabolic parameters.

Conclusion

BVT-3498 stands out as a potent and highly selective inhibitor of 11 β -HSD1. Its favorable in vitro profile, characterized by low nanomolar potency and excellent selectivity over 11 β -HSD2, coupled with demonstrated in vivo efficacy in preclinical models of metabolic disease, establishes it as a valuable tool compound for researchers in this field. When compared to less selective or less potent alternatives, **BVT-3498** offers a more precise means to investigate the physiological and pathophysiological roles of 11 β -HSD1. The experimental protocols provided herein offer a standardized framework for the rigorous evaluation of **BVT-3498** and other 11 β -HSD1 inhibitors, facilitating the generation of robust and comparable data across different research settings. The continued use of well-characterized tool compounds like **BVT-3498** is essential for unraveling the complexities of glucocorticoid metabolism and for the successful development of novel therapies for metabolic disorders.

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